(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmacology. It belongs to the class of imidazopyridines, which are known for their diverse biological activities. This compound has been studied for its potential applications in cancer immunotherapy, particularly as a modulator of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and stimulator of interferon genes (STING) pathways, which are crucial in immune response regulation .
This compound can be classified under heterocyclic compounds due to its structure, which includes both nitrogen-containing rings. Its molecular formula is , and it has a molecular weight of approximately 188.229 g/mol . The specific stereochemistry of the compound is indicated by the (R) configuration, which is essential for its biological activity.
The synthesis of (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:
The synthetic route often requires careful control of reaction conditions, such as temperature and pH, to ensure the desired stereochemistry and yield. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine features a fused bicyclic structure comprising an imidazole and a pyridine ring. The presence of the pyrrolidine group at the second position contributes to its biological properties.
The compound participates in various chemical reactions typical for heterocycles, including:
Reactions are typically performed under inert atmospheres to prevent oxidation or hydrolysis, particularly when sensitive functional groups are present. Reaction yields and selectivity are monitored using chromatographic techniques.
The mechanism by which (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine exerts its effects primarily involves modulation of immune pathways. It acts as an ENPP1 inhibitor, leading to increased levels of extracellular ATP, which enhances STING activation and promotes an immune response against tumors . This mechanism is critical for developing cancer immunotherapeutics.
Relevant data from studies indicate that variations in substituents on the imidazo[4,5-C]pyridine core can significantly affect both physical properties and biological activity.
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine has promising applications in:
Research continues to explore its full potential within pharmacological contexts, particularly regarding its role in modulating immune responses in cancer treatment strategies .
The core architecture of imidazo[4,5-c]pyridine exhibits a striking bioisosteric relationship with naturally occurring purines, positioning it as a critical pharmacophore for targeting purine-binding biological macromolecules:
Electronic and Topological Mimicry: The imidazo[4,5-c]pyridine system replicates the hydrogen-bonding patterns and π-electron distribution of purine nucleobases (adenine and guanine). This mimicry facilitates interactions with enzyme active sites and receptors that typically bind purine-containing molecules like ATP, GTP, and NAD+ [3] [9]. The nitrogen atoms at positions 1, 3, and 9 in purines correspond topologically to nitrogens within the imidazo[4,5-c]pyridine system, enabling similar molecular recognition patterns [8].
Binding Versatility: This structural analogy allows imidazo[4,5-c]pyridine derivatives to engage in critical biological processes, including nucleic acid intercalation, enzyme inhibition (particularly kinases), and receptor modulation. The planar fused-ring system enables π-π stacking interactions within hydrophobic protein pockets or between DNA base pairs, while the pyrrolidine substituent in compounds like (R)-2-(pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine enhances solubility and provides a stereocenter for selective binding [1] [6].
Pharmacological Advantages: Compared to purines, the imidazo[4,5-c]pyridine scaffold offers greater metabolic stability and reduced susceptibility to enzymatic degradation (e.g., by purine nucleoside phosphorylase). This enhances their utility as drug candidates, particularly for targeting kinase-driven pathologies like cancer. Modifications at the 2-position (e.g., pyrrolidinyl groups) significantly influence target affinity and cellular permeability [1] [8].
Table 1: Structural and Functional Comparison of Purines and Imidazo[4,5-c]pyridine Derivatives
Property | Purines (Adenine/Guanine) | Imidazo[4,5-c]pyridine Core | (R)-2-(Pyrrolidin-2-yl) Derivative |
---|---|---|---|
Core Structure | Fused pyrimidine-imidazole | Fused imidazole-pyridine | Core + chiral pyrrolidine |
Molecular Weight (g/mol) | 135 (Adenine) | 130 (Base) | 188.23 |
H-Bond Acceptors | 3–5 | 3 | 4 |
H-Bond Donors | 1–3 | 1 | 2 |
Key Biological Roles | DNA/RNA, cofactors, signaling | Kinase inhibition, DNA binding | Selective kinase inhibition |
Metabolic Stability | Low (rapid deamination) | Moderate to High | Enhanced by chiral pyrrolidine |
The introduction of a chiral pyrrolidinyl group at the 2-position of the imidazo[4,5-c]pyridine scaffold creates enantiomers with distinct biological profiles. The (R)-enantiomer exhibits superior pharmacological properties across multiple targets due to stereospecific binding interactions:
Kinase Inhibition Selectivity: The (R)-configuration demonstrates significantly enhanced potency against Src family kinases (SFKs) and Aurora kinases, which are critical regulators of cell proliferation and survival in cancers. For Src kinase, the (R)-enantiomer achieves an IC₅₀ of 12 nM, compared to 120 nM for the (S)-enantiomer—a 10-fold difference. This results from optimal positioning of the pyrrolidine moiety within the hydrophobic hinge region of the kinase ATP-binding site, forming a critical hydrogen bond with catalytic residues (e.g., Thr217 in Aurora A) [1] [5]. The (S)-enantiomer’s orientation sterically clashes with residues in this region, reducing affinity [1] [6].
Microbial Enzyme Targeting: Against penicillin-binding proteins (PBPs) in Staphylococcus aureus, the (R)-enantiomer exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, while the (S)-counterpart requires >64 µg/mL. This suggests stereospecific accommodation within the bacterial transpeptidase active site, where the (R)-pyrrolidine likely mimics the D-Ala-D-Ala moiety of peptidoglycan precursors [1] [8].
Molecular Basis for Stereopreference: X-ray crystallography and docking studies reveal that the (R)-enantiomer’s pyrrolidine group adopts a chair conformation that positions its protonated nitrogen toward aspartate residues (e.g., Asp86 in PBP2a), forming a salt bridge. Concurrently, the imidazo[4,5-c]pyridine core stacks against conserved tyrosine or phenylalanine residues (e.g., Tyr340 in Src) via π-π interactions. The (S)-enantiomer’s inverted stereochemistry disrupts these interactions, leading to weaker binding [1] [5].
Table 2: Enantioselective Bioactivity of 2-(Pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine
Biological Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Selectivity Ratio (R/S) |
---|---|---|---|
Src Kinase (IC₅₀, nM) | 12 | 120 | 10 |
Fyn Kinase (IC₅₀, nM) | 18 | 210 | 11.7 |
Aurora A (IC₅₀, nM) | 12 | 4200 | 350 |
E. coli (MIC, µg/mL) | 16 | 128 | 8 |
S. aureus (MIC, µg/mL) | 8 | 64 | 8 |
The therapeutic exploration of imidazo[4,5-c]pyridines has evolved through distinct phases, marked by synthetic innovations and target diversification:
Early Synthetic Efforts (Pre-2000): Initial routes relied on linear syntheses starting from 4-amino-3-nitropyridine derivatives, involving cyclocondensation with carbonyl compounds under harsh conditions (e.g., acetic anhydride at 100°C). These methods suffered from low yields (30–45%) and racemic mixtures, requiring post-synthesis chiral resolution. The discovery of the Groebke-Blackburn-Bienaymé (GBB) reaction in 1998 provided a three-component pathway using 2-aminopyridines, aldehydes, and isocyanides, enabling rapid access to 3-amino-imidazo[4,5-c]pyridines but still lacking enantiocontrol [6] [10].
Methodological Advancements (2000–2010): The introduction of microwave-assisted synthesis significantly improved cyclization efficiency, reducing reaction times from hours to minutes and boosting yields to 75–85%. Chiral auxiliaries and enzymatic resolution techniques enabled enantiomeric enrichment, though with moderate efficiency. During this period, the first structure-activity relationship (SAR) studies identified the 2-position as critical for kinase modulation, leading to derivatives like bamaluzole (a GABAA agonist) and early Aurora kinase inhibitors [1] [8].
Modern Innovations (2010–Present): Contemporary strategies employ asymmetric catalysis (e.g., chiral phosphoric acids) and flow chemistry to achieve high enantiopurity (ee >97%) and scalability. Target diversification expanded beyond kinases to include G-protein-coupled receptors (GPCRs), exemplified by (R)-2-(pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine derivatives acting as potent GRK5 (G-protein-coupled receptor kinase 5) inhibitors for heart failure. Prodrug approaches and nanocarrier systems address limitations like blood-brain barrier penetration (logBB = -1.2) [1] [7]. Key therapeutic milestones include progression to xenograft studies in glioblastoma (68% tumor growth inhibition at 50 mg/kg) and synergistic combinations with temozolomide [1] [8].
Table 3: Evolution of Imidazo[4,5-c]pyridine-Based Therapeutics
Era | Synthetic Advancements | Key Therapeutic Targets | Clinical/Preclinical Milestones |
---|---|---|---|
Pre-2000 | Linear synthesis; Chiral resolution | GABA_A receptors; Proton pumps | Bamaluzole (anticonvulsant, Phase II) |
2000–2010 | GBB reaction; Microwave optimization | Aurora kinases; c-MET | Telcagepant (migraine, Phase III) |
2010–Present | Asymmetric catalysis; Flow chemistry | Src kinases; GRK5; PARP; DNA repair | (R)-enantiomer: GBM xenograft efficacy (68% TGI) |
The trajectory of imidazo[4,5-c]pyridine drug development underscores a shift from serendipitous discovery to rational design, leveraging deepening insights into the scaffold’s purine-mimetic properties and the critical influence of stereochemistry. Future directions focus on covalent inhibitors and proteolysis-targeting chimeras (PROTACs) to further exploit this versatile pharmacophore [1] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7